molecular formula C20H21NO4 B2427581 2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide CAS No. 1788559-52-3

2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide

Cat. No.: B2427581
CAS No.: 1788559-52-3
M. Wt: 339.391
InChI Key: DIZJYRNNQKMCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthamide core with ethoxy and furan substituents

Properties

IUPAC Name

2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-24-17-11-10-14-7-4-5-8-15(14)19(17)20(22)21-13-18(23-2)16-9-6-12-25-16/h4-12,18H,3,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZJYRNNQKMCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthamide core and introduce the ethoxy and furan substituents through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-[1-(furan-2-yl)ethyl]aniline
  • 2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide

Uniqueness

2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Naphthalene moiety : A polycyclic aromatic hydrocarbon that contributes to the compound's hydrophobic characteristics.
  • Furan ring : A five-membered aromatic ring that may play a role in biological interactions.
  • Ethoxy and methoxy groups : These substituents can influence solubility and reactivity.

Molecular Formula

The molecular formula of 2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide is C18H21N1O4C_{18}H_{21}N_{1}O_{4}.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, a study published in Molecules highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, showcasing the compound's potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Antioxidant Activity

Another important aspect of the biological activity of this compound is its antioxidant capacity. Research has shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Case Studies

  • In Vivo Studies : In a study involving Wistar rats, the administration of the compound resulted in a significant reduction in oxidative stress markers in the liver, suggesting protective effects against liver damage.
  • Cell Culture Experiments : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Interaction with cellular receptors : The naphthalene structure may facilitate binding to specific receptors involved in cell signaling pathways.
  • Free radical scavenging : The presence of methoxy and ethoxy groups enhances the compound's ability to donate electrons to free radicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.